![molecular formula C25H26ClN5O3 B2616255 N-[5-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide CAS No. 1251579-38-0](/img/structure/B2616255.png)

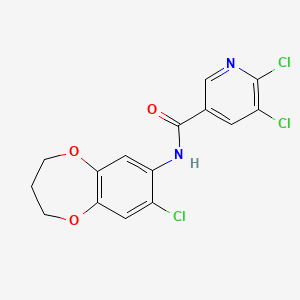

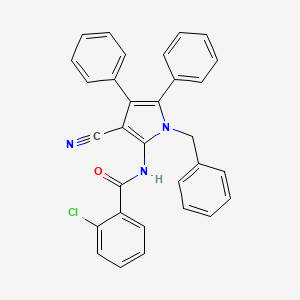

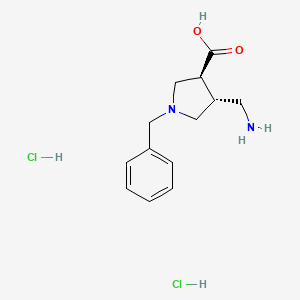

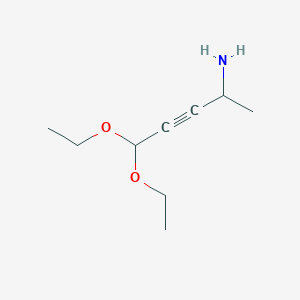

N-[5-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions they undergo, and the conditions under which these reactions occur .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, the types of bonds it contains, and other structural features .Chemical Reactions Analysis

This would involve a discussion of the reactions the compound can undergo, the conditions under which these reactions occur, and the products they yield .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties, such as its melting point, boiling point, and solubility, as well as its chemical properties, such as its acidity or basicity and its reactivity with other substances .Applications De Recherche Scientifique

Synthesis and Characterization

A significant amount of research focuses on the synthesis and characterization of compounds structurally related to N-[5-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide. For example, studies have reported on the synthesis of heterocyclic compounds with potential antibiotic and antibacterial properties (G. Ahmed, 2007). Another research area involves developing fluorine-18-labeled 5-HT1A antagonists, indicating applications in neuroimaging and the study of serotonin receptors (Lixin Lang et al., 1999).

Antimicrobial and Cytotoxic Activities

Compounds with structural similarities to this compound have been evaluated for their antimicrobial and cytotoxic activities. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014). Additionally, various pyridine derivatives have been synthesized and tested for antimicrobial activity, showing variable and modest effects against bacteria and fungi (N. Patel et al., 2011).

Neurological and Receptor Binding Studies

The compound and its analogs have been involved in studies related to neurological disorders and receptor binding, highlighting their potential in developing treatments for such conditions. For instance, WAY 100635 and its derivatives have been explored for their binding to serotonin receptors, offering insights into the development of new psychiatric drugs (E. Jagoda et al., 1999; R. Gunn et al., 2000).

Mécanisme D'action

Target of Action

Both compounds contain a 1,2,4-triazole moiety. Triazole derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry. They are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of triazole derivatives often involves interactions with these targets, leading to changes in cellular processes. For example, some triazole derivatives are known to inhibit cytochrome P450-dependent 14α-demethylation of lanosterol, a key step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .

Biochemical Pathways

Depending on their specific targets, triazole derivatives can affect various biochemical pathways. For example, by inhibiting ergosterol biosynthesis, they can disrupt the integrity of the fungal cell membrane, leading to cell death .

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For triazole derivatives that inhibit ergosterol biosynthesis, the result of their action is typically the death of fungal cells .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. For example, the activity of triazole derivatives can be affected by the pH of the environment, as this can influence the ionization state of the triazole ring, which in turn can affect its ability to interact with its target .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[2-[(4-chlorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN5O3/c26-18-12-10-17(11-13-18)16-30-25(34)31-21-9-5-4-8-20(21)23(33)29(24(31)28-30)15-14-22(32)27-19-6-2-1-3-7-19/h4-5,8-13,19H,1-3,6-7,14-16H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONAQKNCGCUCMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2616176.png)

![1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxamide](/img/structure/B2616178.png)

![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)

![7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2616190.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-phenylpropyl)acetamide](/img/structure/B2616194.png)

![1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2616195.png)